2-Ethoxyethyl N-(7-hydroxynaphth-1-yl)carbamate
Description
2-Ethoxyethyl N-(7-hydroxynaphth-1-yl)carbamate (CAS: 21578-97-2) is a carbamate derivative with the molecular formula C₁₅H₁₇NO₄ and a molecular weight of 275.304 g/mol. Its structure features a naphthalene backbone substituted with a hydroxyl group at the 7-position and a carbamate functional group linked to a 2-ethoxyethyl chain. The compound exhibits moderate lipophilicity, as indicated by its LogP value of 2.45 .
Properties
CAS No. |
21578-97-2 |
|---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-ethoxyethyl N-(7-hydroxynaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H17NO4/c1-2-19-8-9-20-15(18)16-14-5-3-4-11-6-7-12(17)10-13(11)14/h3-7,10,17H,2,8-9H2,1H3,(H,16,18) |
InChI Key |
WYRNZOUEDQCVFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)NC1=CC=CC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The precursor, 7-hydroxynaphth-1-amine (or a closely related intermediate), is synthesized or procured commercially. This compound contains both an amine group and a phenolic hydroxy group at defined positions on the naphthalene ring system.
Carbamate Formation
The carbamate linkage is introduced by reacting the aromatic amine with 2-ethoxyethyl chloroformate under controlled conditions. This reaction typically proceeds as follows:
- The 7-hydroxynaphth-1-yl amine is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
- A base such as pyridine or triethylamine is added to neutralize the hydrochloric acid generated during the reaction.
- 2-Ethoxyethyl chloroformate is added dropwise at low temperature (0 °C to room temperature) to the reaction mixture.
- The mixture is stirred for several hours to ensure complete conversion.
- The product is then isolated by standard work-up procedures including aqueous extraction, drying, and purification by column chromatography or recrystallization.
This method yields 2-Ethoxyethyl N-(7-hydroxynaphth-1-yl)carbamate in good to excellent yields (typically 80–92%) depending on the precise reaction conditions and purity of starting materials.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions required |
| Base | Pyridine or Triethylamine | Neutralizes HCl, promotes carbamate formation |
| Temperature | 0 °C to Room Temperature | Low temperature controls side reactions |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Molar Ratio (Amine:Chloroformate) | 1:1 to 1:1.2 | Slight excess of chloroformate can improve yield |
| Purification | Column chromatography or recrystallization | Ensures removal of unreacted starting materials and by-products |
Analytical Characterization
The product is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms carbamate formation and aromatic substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and isolation of impurities if needed. Reverse phase HPLC with acetonitrile/water and acid modifiers (phosphoric or formic acid) is effective for this compound.
- Melting Point and Elemental Analysis: Further confirm compound identity.
Research Data and Literature Review
A comprehensive literature review reveals that carbamate derivatives of hydroxy-substituted naphthalenes and coumarins are synthesized using similar carbamoylation strategies. For example, related compounds such as ethyl N-(7-hydroxy-4-methylcoumarin-8-yl)carbamate have been synthesized by acylation of the corresponding amine with ethyl chloroformate in the presence of pyridine, yielding high purity products with biological activity as monoamine oxidase inhibitors.
The preparation method is robust and adaptable to various substitutions on the aromatic ring, allowing for the exploration of structure-activity relationships in medicinal chemistry.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1 | 7-Hydroxynaphth-1-amine (starting material) | Provides the aromatic amine precursor |
| 2 | 2-Ethoxyethyl chloroformate, pyridine, DCM, 0 °C to RT | Formation of carbamate bond at amine nitrogen |
| 3 | Work-up: aqueous extraction, drying, purification | Isolation of pure this compound |
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate is used in several scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research on this compound explores its potential therapeutic effects and interactions with biological targets.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Compounds
Carbamates are a diverse class of compounds with applications ranging from agrochemicals to pharmaceuticals. Below is a detailed comparison of 2-Ethoxyethyl N-(7-hydroxynaphth-1-yl)carbamate with analogous carbamates, focusing on structural features, physicochemical properties, and functional roles.
Structural and Functional Differences
This compound
- Backbone : Naphthalene ring with hydroxyl substitution.
- Functional groups : Ethoxyethyl carbamate.
- Key properties : Moderate lipophilicity (LogP 2.45), molecular weight 275.3 g/mol.
- Applications : Primarily analytical (HPLC separation) .
Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb) Backbone: Biphenyl ether system. Functional groups: Ethyl carbamate with phenoxy substitutions. Key properties: Used as an insect growth regulator (IGR) targeting juvenile hormone receptors. Applications: Agricultural pest control .
Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate (Desmedipham) Backbone: Phenyl ring with carbamate and urea-like linkages. Functional groups: Phenyl carbamate and phenylamino carbonyloxy groups. Key properties: Herbicidal activity, inhibiting photosynthesis in weeds. Applications: Selective herbicide in sugar beet and spinach crops .
Physicochemical and Functional Analysis
Key Observations :
- Structural Influence: The naphthyl group in the target compound may enhance UV detection sensitivity in HPLC analysis, whereas phenyl/phenoxy groups in fenoxycarb and desmedipham improve target-site binding in biological systems .
- Functional Roles: Unlike fenoxycarb and desmedipham, the target compound lacks documented pesticidal activity, highlighting the critical role of substituents (e.g., biphenyl ethers in fenoxycarb) in determining biological function .
Research Findings and Implications
Analytical Utility : The compound’s separation on a Newcrom R1 HPLC column under reverse-phase conditions underscores its stability and compatibility with common chromatographic methods, making it a candidate for reference standards in carbamate analysis .
Comparative Bioactivity: While structurally related to pesticidal carbamates, the absence of electron-withdrawing groups (e.g., chlorine in desmedipham) or extended aromatic systems (e.g., biphenyl ethers in fenoxycarb) likely diminishes its interaction with biological targets .
Q & A
Q. What synthetic routes are recommended for preparing 2-Ethoxyethyl N-(7-hydroxynaphth-1-yl)carbamate, and how can reaction efficiency be optimized?
The synthesis typically involves coupling 7-hydroxy-1-naphthylamine with 2-ethoxyethyl chloroformate under basic conditions. A two-step protocol is advisable:
- Step 1 : Protect the hydroxyl group of 7-hydroxy-1-naphthylamine using a tert-butyl carbamate (Boc) group to prevent side reactions .
- Step 2 : React the protected intermediate with 2-ethoxyethyl chloroformate in anhydrous dichloromethane, followed by deprotection . Optimization includes controlling temperature (0–5°C for exothermic steps), using catalysts like DMAP, and monitoring via TLC or HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
Essential techniques include:
- NMR : Confirm the carbamate linkage (δ 155–160 ppm for carbonyl in NMR) and ethoxyethyl group (triplet at δ 1.2–1.4 ppm for CH in NMR) .
- FT-IR : Validate N-H stretch (~3300 cm) and carbamate C=O (~1700 cm) .
- Mass Spectrometry : Ensure molecular ion consistency (e.g., [M+H] at calculated m/z). Report deviations >2% from theoretical values and assign all peaks unambiguously .
Q. How should researchers assess the hydrolytic stability of this carbamate under physiological conditions?
Conduct pH-dependent stability studies:
- Buffer Systems : Phosphate (pH 7.4), acetate (pH 5.0), and bicarbonate (pH 9.0) at 37°C .
- Analytical Method : HPLC with UV detection (λ = 254 nm) to track degradation products.
- Kinetics : Calculate half-life (t) using first-order kinetics. Carbamates generally show instability at alkaline pH due to hydroxide ion attack on the carbonyl .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Contradictions may arise from metabolic instability or tissue-specific uptake. Strategies include:
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites .
- Pharmacokinetic Studies : Measure bioavailability (AUC) and tissue distribution in rodent models .
- Structure-Activity Relationship (SAR) : Modify the ethoxyethyl group to enhance metabolic resistance (e.g., fluorinated analogs) .
Q. What computational methods are suitable for predicting the interaction of this carbamate with cytochrome P450 enzymes?
- Molecular Docking : Use AutoDock Vina to model binding to CYP3A4 or CYP2D6 active sites. Focus on hydrogen bonding with heme iron and hydrophobic interactions .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields). Validate with experimental IC values from fluorometric assays .
Q. How can crystallographic data (e.g., SHELX-refined structures) clarify steric effects influencing carbamate reactivity?
- X-ray Crystallography : Solve the structure using SHELXL to identify bond angles and torsional strain in the carbamate group .
- Electron Density Maps : Analyze deviations >0.05 Å in bond lengths, which may indicate steric clashes between the ethoxyethyl group and naphthyl ring .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for reconciling inconsistent IC values in enzyme inhibition assays?
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
- Dose-Response Curves : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism. Report R > 0.95 .
- Replicate Experiments : Perform triplicate runs under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- QSAR Models : Refine algorithms using experimental logP and Hansen solubility parameters .
- Co-solvent Screening : Test solubilization in DMSO/PEG400 mixtures and compare with predicted values .
- Crystallinity Assessment : Use DSC to detect polymorphic forms affecting solubility .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 0–5°C (Step 2) | |
| Catalyst | 0.1 eq DMAP | |
| Deprotection Agent | TFA/CHCl (1:1) |
Q. Table 2. Analytical Benchmarks
| Technique | Critical Data Point | Acceptance Criteria |
|---|---|---|
| NMR | Integration ratio of ethoxyethyl CH | 3H (δ 1.2–1.4 ppm) |
| HPLC Purity | Peak area % at 254 nm | ≥95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
